molecular formula C11H15NO5S B5163870 N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine

N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine

Cat. No.: B5163870
M. Wt: 273.31 g/mol
InChI Key: LENVEGHZSHMQJR-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine is an organic compound with a complex structure that includes an ethyl group, a methoxyphenyl group, and a sulfonyl group attached to a glycine backbone

Properties

IUPAC Name

2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-12(8-11(13)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVEGHZSHMQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with glycine, 4-methoxybenzenesulfonyl chloride, and ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group results in a sulfide.

Scientific Research Applications

N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine: Similar structure but with a methyl group instead of a methoxy group.

    N-ethyl-N-[(4-chlorophenyl)sulfonyl]glycine: Contains a chlorine atom instead of a methoxy group.

    N-ethyl-N-[(4-nitrophenyl)sulfonyl]glycine: Features a nitro group in place of the methoxy group.

Uniqueness

N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

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